2-Tetradecylpropionate
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Overview
Description
2-Tetradecylpropionate is an organic compound with the molecular formula C17H34O2. It is an ester formed from the reaction of propionic acid and tetradecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tetradecylpropionate can be synthesized through the esterification reaction between propionic acid and tetradecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is often conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecylpropionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Tetradecanoic acid and propionic acid.
Reduction: Tetradecanol and propionic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Tetradecylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tetradecylpropionate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propionic acid and tetradecanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Tetradecylpropionate: C17H34O2
3-Tetradecylpropionate: C17H34O2
4-Tetradecylpropionate: C17H34O2
Uniqueness
This compound is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Compared to its isomers, such as 3-tetradecylpropionate and 4-tetradecylpropionate, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
959010-56-1 |
---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
tetradecan-2-yl propanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)19-17(18)5-2/h16H,4-15H2,1-3H3 |
InChI Key |
FUOIJRQLYGQQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)OC(=O)CC |
Origin of Product |
United States |
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